molecular formula C15H20N2O4 B1674292 Fusarochromanone CAS No. 104653-89-6

Fusarochromanone

Cat. No. B1674292
M. Wt: 292.33 g/mol
InChI Key: COSICWYFCAPPJB-UHFFFAOYSA-N
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Description

Fusarochromanone is a small molecule fungal metabolite . It exhibits potent in-vitro growth inhibitory effects and is capable of inducing apoptosis, suppressing angiogenesis and tumorigenesis, and inhibiting endothelial cell growth in multiple cancer cell lines .


Synthesis Analysis

Fusarochromanone (FC101a) is a small molecule fungal metabolite exhibiting potent in-vitro growth inhibitory effects . It is derived via oxidative cleavage of the aromatic amino acid tryptophan .


Molecular Structure Analysis

The molecular formula of Fusarochromanone is C15H20N2O4 . It has a unique arrangement of the alternating β-keto-amine functionality along its upper face and two geminal methyl groups at C (2) .


Chemical Reactions Analysis

Fusarochromanone is unexpectedly derived via oxidative cleavage of the aromatic amino acid tryptophan .


Physical And Chemical Properties Analysis

Fusarochromanone has an average mass of 292.330 Da and a mono-isotopic mass of 292.142303 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 547.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Anti-Cancer Properties

Fusarochromanone, a metabolite produced by Fusarium equiseti, demonstrates noteworthy anti-cancer activity. Studies have shown its effectiveness in inhibiting the growth of human melanoma cells both in vitro and in vivo. Fusarochromanone induces apoptosis in tumor cells and has been observed to reduce tumor growth significantly in mice. This suggests its potential as an adjuvant molecule in preventing the growth and recurrence of melanomas (Dréau et al., 2007). Additionally, its combination with EGFR inhibitors has shown promise in treating triple-negative breast cancer (TNBC), indicating potential therapeutic synergies (Carroll et al., 2022).

Molecular Interactions and Target Identification

Research focusing on FC101, a form of fusarochromanone, includes identifying its interacting proteins, particularly in human bladder cancer cells. This is key to understanding its molecular targets and potential as a chemotherapeutic agent (Washington et al., 2014). Additionally, studies have analyzed its effects on gene expression in various cancer cells, providing insights into its mechanism in inhibiting cancer cell growth (King et al., 2011).

Cell Cycle and Apoptosis

Fusarochromanone has been found to induce G1 cell cycle arrest and apoptosis in various cell types, including COS7 and HEK293 cells. This involves downregulating proteins that promote cell cycle progression and upregulating those that inhibit it, leading to caspase-dependent apoptosis. These findings support its role in inhibiting cell proliferation and inducing cell death (Gu et al., 2014).

Anti-Angiogenic Activity

Research on fusarochromanone derivatives highlights their potent anti-angiogenic activity. This property is critical, as angiogenesis is a key process in tumor growth and metastasis. Studies have demonstrated the inhibitory effects of these compounds on endothelial cell growth, suggesting potential applications in anti-cancer therapies (Mahdavian et al., 2007).

Reactive Oxygen Species and Cellular Death Mechanisms

Fusarochromanone's cytotoxic effects are partly attributed to its inductionof reactive oxygen species (ROS) in cells, leading to activation of cell death pathways. For instance, in COS7 and HEK293 cells, it activates the JNK pathway, contributing to apoptosis. This indicates that fusarochromanone's cytotoxicity may involve both caspase-dependent and -independent mechanisms, underscoring its potential as an anti-cancer agent (Gu et al., 2015).

Drug Development and ADMET Profile

The development of novel anti-cancer agents based on fusarochromanone is an area of active research. Efforts are focused on optimizing its bioavailability and efficacy, particularly in in-vivo settings. Studies are also exploring the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of fusarochromanone, which is crucial for its potential as a therapeutic drug (El-Saadi et al., 2015).

Effects on Glioblastoma

In the context of glioblastoma, a particularly aggressive form of brain cancer, fusarochromanone has shown efficacy in inducing apoptotic cell death through caspase-dependent signaling. This suggests its potential use in the treatment of glioblastomas, where current therapeutic options are limited (Mahdavian et al., 2014).

Mitochondrial Function in Cancer Cells

Fusarochromanone's impact on mitochondrial bioenergetics in cancer cells, such as in squamous cell carcinoma and salivary gland carcinoma, has been investigated. The compound increases oxidative phosphorylation and ROS production, affecting cellular metabolism and potentially inhibiting cancer cell growth (Miriyala et al., 2018).

Future Directions

Fusarochromanone is an experimental drug with unique and potent anti-cancer activity . Current cancer therapies often incorporate a combination of drugs to increase efficacy and decrease the development of drug resistance . Further understanding of the underlying Fusarochromanone’s molecular mechanism may lead to the design of novel targeted and selective therapeutics .

properties

IUPAC Name

5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSICWYFCAPPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909102
Record name Fusarochromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fusarochromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Fusarochromanone

CAS RN

104653-89-6
Record name Fusarochromanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104653-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fusarochromanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fusarochromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUSAROCHROMANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM54X8S89O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fusarochromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 134 °C
Record name Fusarochromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
E Mahdavian, P Palyok… - BMC …, 2014 - bmcresnotes.biomedcentral.com
Fusarochromanone (FC101) is a small molecule fungal metabolite with a host of interesting biological functions, including very potent anti-angiogenic and direct anti-cancer activity. …
Number of citations: 15 bmcresnotes.biomedcentral.com
Y Watanabe, E Arakawa, N Kondo, K Nonaka… - The Journal of …, 2023 - nature.com
Two new antimalarial compounds, named deacetyl fusarochromene (1) and 4′-O-acetyl fusarochromanone (2), were discovered from the static fungal cultured material of Fusarium sp. …
Number of citations: 3 www.nature.com
D Dréau, M Foster, M Hogg, C Culberson… - Anti-cancer …, 2007 - journals.lww.com
… Fusarochromanone has been … of fusarochromanone on the growth of human melanoma cells both in vitro and in vivo. In vitro, low concentrations (0.1–1 nmol/l) of fusarochromanone …
Number of citations: 17 journals.lww.com
E Mahdavian, M Marshall… - International …, 2014 - spandidos-publications.com
Fungal metabolites continue to show promise as a viable class of anticancer agents. In the present study, we investigated the efficacy of the fungal metabolite, fusarochromanone (…
Number of citations: 14 www.spandidos-publications.com
Y Gu, X Chen, C Shang, K Singh, M Barzegar… - PLoS …, 2014 - journals.plos.org
Fusarochromanone (FC101), a mycotoxin produced by the fungus Fusarium equiseti, is frequently observed in the contaminated grains and feedstuffs, which is toxic to animals and …
Number of citations: 13 journals.plos.org
Y Takahama, Y Shibata, K Tanaka - Chemistry Letters, 2016 - journal.csj.jp
The concise synthesis of a fungal metabolite, (+)-fusarochromanone (FC-101), was achieved via the oxidative sp 2 C–H bond olefination of an N-acetylaminochromanone with a chiral …
Number of citations: 16 www.journal.csj.jp
BD Furmanski, D Dréau, RE Wuthier… - Microscopy and …, 2009 - academic.oup.com
The differential accumulation of fluorescent molecules in tumorigenic versus normal cells is a well-reported phenomenon and is the basis for photodiagnostic therapy. Through the use …
Number of citations: 7 academic.oup.com
MW El-Saadi, T Williams-Hart, BA Salvatore… - In silico …, 2015 - Springer
Purpose For 30 years nature has provided a plethora of natural products with potential meaningful anti-cancer activity. Fusarochromanone (FC101a) is a small molecule fungal …
Number of citations: 36 link.springer.com
P Krogh, DH Christensen, B Hald… - Applied and …, 1989 - Am Soc Microbiol
… that the mycotoxin is a chromanone derivative named fusarochromanone (7). In this report, we describe the natural occurrence of fusarochromanone in cereal feed, the association with …
Number of citations: 54 journals.asm.org
CA Stratton - 2019 - search.proquest.com
… In addition to the in-silico studies above, Fusarochromanone, a … Fusarochromanone has been studied extensively at LSUS … Fusarochromanone constitutes the second part in this thesis. …
Number of citations: 0 search.proquest.com

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